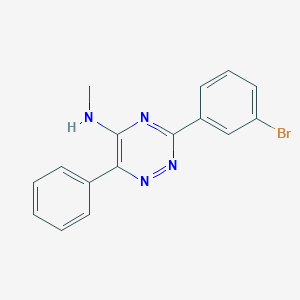![molecular formula C11H22N2O2 B259107 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and pharmacology. This compound is synthesized through a complex chemical process and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves its ability to inhibit the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, this compound has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, this compound has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. This compound has also been found to exhibit potent analgesic effects, which can have therapeutic effects in the treatment of pain.
实验室实验的优点和局限性
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for lab experiments. It is a highly pure and stable compound, which makes it easy to work with in the lab. Additionally, this compound has been extensively studied for its potential applications in the field of biochemistry and pharmacology, which makes it a valuable tool for researchers. However, there are some limitations to working with this compound in the lab. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the effects of this compound can vary depending on the dosage and administration method, which can make it difficult to interpret research results.
未来方向
There are several future directions for the research of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. One potential direction is to study its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, this compound has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to explore the potential applications of this compound in these areas. Another potential direction for research is to study the effects of this compound on other neurotransmitters and enzymes in the brain, which could lead to the development of new therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves a multi-step chemical process that includes the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This intermediate compound is then reacted with 3-(4-morpholinyl)propan-1-amine to form this compound. The final product is purified through recrystallization to obtain a highly pure form of this compound.
科学研究应用
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit potent inhibitory effects on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.3 g/mol |
IUPAC 名称 |
2-methyl-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C11H22N2O2/c1-10(2)11(14)12-4-3-5-13-6-8-15-9-7-13/h10H,3-9H2,1-2H3,(H,12,14) |
InChI 键 |
YCNANNAIDSFDDP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCN1CCOCC1 |
规范 SMILES |
CC(C)C(=O)NCCCN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)


